2-[3-(2-Bromoethoxy)propyl]-6-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(2-Bromoethoxy)propyl]-6-methylpyridine is an organic compound with the molecular formula C11H16BrNO and a molecular weight of 258.15 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a bromoethoxypropyl group and a methyl group. It is primarily used in research and development settings, particularly in the fields of organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-Bromoethoxy)propyl]-6-methylpyridine typically involves the following steps:
Starting Materials: The synthesis begins with 6-methylpyridine and 3-chloropropanol.
Reaction with Sodium Hydride: 6-methylpyridine is reacted with sodium hydride to form the corresponding pyridine anion.
Alkylation: The pyridine anion is then alkylated with 3-chloropropanol to form 2-[3-(hydroxypropyl)]-6-methylpyridine.
Bromination: The hydroxy group is subsequently converted to a bromo group using phosphorus tribromide (PBr3) to yield this compound.
Industrial Production Methods
This includes optimizing reaction conditions, using larger reactors, and ensuring proper safety and environmental controls .
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-Bromoethoxy)propyl]-6-methylpyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and primary amines. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyanato, or amino derivatives of the original compound.
Oxidation: Products may include carboxylic acids, ketones, or aldehydes.
Reduction: Products typically involve the removal of the bromine atom or reduction of other functional groups.
Scientific Research Applications
2-[3-(2-Bromoethoxy)propyl]-6-methylpyridine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of potential pharmaceutical agents, particularly those targeting neurological conditions.
Biological Studies: It is employed in studies investigating the interaction of small molecules with biological targets, such as enzymes and receptors.
Industrial Applications: The compound is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(2-Bromoethoxy)propyl]-6-methylpyridine depends on its specific application:
Biological Targets: In medicinal chemistry, the compound may interact with specific enzymes or receptors, modulating their activity. For example, it could act as an inhibitor or activator of a particular enzyme, affecting downstream biological pathways.
Chemical Reactions: In organic synthesis, the compound’s reactivity is primarily determined by the presence of the bromoethoxy group, which can undergo nucleophilic substitution reactions.
Comparison with Similar Compounds
Similar Compounds
2-[3-(2-Chloroethoxy)propyl]-6-methylpyridine: Similar structure but with a chlorine atom instead of bromine.
2-[3-(2-Iodoethoxy)propyl]-6-methylpyridine: Similar structure but with an iodine atom instead of bromine.
2-[3-(2-Fluoroethoxy)propyl]-6-methylpyridine: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
2-[3-(2-Bromoethoxy)propyl]-6-methylpyridine is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom is more reactive in nucleophilic substitution reactions, making this compound particularly useful in synthetic applications .
Properties
CAS No. |
1221722-80-0 |
---|---|
Molecular Formula |
C11H16BrNO |
Molecular Weight |
258.15 g/mol |
IUPAC Name |
2-[3-(2-bromoethoxy)propyl]-6-methylpyridine |
InChI |
InChI=1S/C11H16BrNO/c1-10-4-2-5-11(13-10)6-3-8-14-9-7-12/h2,4-5H,3,6-9H2,1H3 |
InChI Key |
DSWZNHHSBQLGBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)CCCOCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.